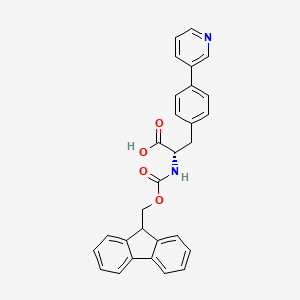

N-Fmoc-4-(3-pyridinyl)-L-phenylalanine

Description

Contextualizing Non-Canonical Amino Acids in Peptide and Protein Science

The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins and peptides, governing nearly all cellular processes. nih.gov However, the exploration of ncAAs has opened up a vast chemical space beyond these natural confines. nih.govrsc.org These unnatural amino acids, which are not directly encoded by the genetic code, can be incorporated into peptide chains to overcome limitations of natural peptides, such as poor stability and limited cell permeability. nih.gov The introduction of ncAAs can confer resistance to proteolytic degradation, enhance binding affinity to targets, and introduce novel chemical handles for further modification. nih.govmdpi.com This expansion of the amino acid repertoire provides a powerful toolkit for probing protein structure and function, as well as for developing new therapeutic agents and biomaterials. rsc.org

The Foundational Role of Fmoc Chemistry in Unnatural Amino Acid Incorporation

The widespread use of ncAAs in research is largely indebted to the development of solid-phase peptide synthesis (SPPS), with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry being a cornerstone of this technique. nih.govspringernature.com Developed in the 1970s, Fmoc chemistry offers a milder and more convenient method for peptide synthesis compared to the traditional Boc (tert-butyloxycarbonyl) approach. altabioscience.com The Fmoc protecting group is stable to acidic conditions but is readily removed by a weak base, such as piperidine (B6355638). altabioscience.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the iterative deprotection of the N-terminal Fmoc group. altabioscience.com

The mild conditions of Fmoc SPPS are particularly advantageous for the incorporation of a wide variety of ncAAs, including those with sensitive functional groups. altabioscience.comnih.gov The commercial availability of a vast array of Fmoc-protected ncAAs, including N-Fmoc-4-(3-pyridinyl)-L-phenylalanine, has made this powerful technology accessible to a broad range of researchers. altabioscience.com

This compound as a Versatile Building Block in Academic Research

This compound serves as a versatile building block in academic research, primarily due to the unique properties conferred by its pyridinyl moiety. The pyridine (B92270) ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, introducing a positive charge. This allows for the modulation of a peptide's solubility, isoelectric point, and interaction with biological targets. nih.govacs.org

A notable example of its application is in the structural optimization of the hormone glucagon (B607659). nih.govacs.org By replacing certain hydrophobic amino acids with the more hydrophilic 3-pyridyl-alanine, researchers were able to develop glucagon analogues with enhanced aqueous solubility and stability at neutral pH, making them more suitable for medicinal use. nih.govacs.orgresearchgate.net These analogues maintained their biological activity, demonstrating the utility of pyridyl-alanine as a surrogate for natural aromatic amino acids in refining the biophysical properties of peptide drug candidates. nih.govacs.orgresearchgate.net

Furthermore, the pyridyl group can serve as a chemical handle for late-stage functionalization of peptides. nih.gov A novel chemoselective peptide conjugation method, termed N-Alkylation of Pyridyl-alanine (NAP), has been developed to create functionally diverse and stable N-alkylated peptide conjugates. nih.gov This technique has been shown to enhance the antiproliferative activities of a p53 peptide inhibitor by conjugating it with an RGD peptide that targets specific integrins. nih.gov Such applications highlight the immense potential of this compound in the design of sophisticated and targeted therapeutic peptides.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 352525-25-8 | achemblock.comchemicalbook.comwuxiapptec.com |

| Molecular Formula | C29H24N2O4 | achemblock.com |

| Molecular Weight | 464.52 g/mol | achemblock.com |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-3-yl)phenyl]propanoic acid | achemblock.com |

| Purity | >95% | achemblock.comwuxiapptec.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGDZWAEMSASLS-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc 4 3 Pyridinyl L Phenylalanine and Its Analogues

Strategic Approaches to N-α-Fmoc Protection of Phenylalanine Derivatives

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position of phenylalanine derivatives is a critical step that requires precise control to ensure high yield and preservation of stereochemical integrity. The Fmoc group is essential for solid-phase peptide synthesis (SPPS), serving as a temporary protecting group that can be removed under mild basic conditions. nih.gov

Optimized Procedures for Fmoc Group Introduction

The standard procedure for N-α-Fmoc protection involves reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) or a mixture of organic solvent and water. nih.gov However, various optimized procedures have been developed to enhance efficiency and product purity.

One refined approach involves a temporary copper(II) complexation strategy. In this method, the amino acid is first complexed with Cu²⁺ ions, which protects the α-amino and carboxyl groups. The subsequent reaction with Fmoc-Cl or Fmoc-OSu specifically targets the desired amino group. The copper is then removed by treatment with a strong chelating agent like EDTA, yielding the pure N-Fmoc-amino acid. This method is particularly useful for complex or functionalized amino acids. nih.gov

Another optimization strategy focuses on the reaction medium and pH control. For instance, the pH-switch method, although primarily used for hydrogel formation of Fmoc-dipeptides, highlights the importance of pH in controlling the state of Fmoc-amino acid derivatives. mdpi.comacs.org Dissolving the amino acid at an alkaline pH ensures the deprotonation of the amino group, facilitating its nucleophilic attack on the Fmoc reagent. Careful adjustment of reaction conditions, including solvent choice (e.g., dioxane, acetone, acetonitrile) and temperature, is crucial for maximizing yield and minimizing side reactions.

Table 1: Comparison of Fmoc Introduction Methods

| Method | Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Standard Schotten-Baumann | Fmoc-Cl or Fmoc-OSu | Aqueous Na₂CO₃ or NaHCO₃, often with an organic co-solvent (e.g., Dioxane, Acetone) | Simple, widely used |

| Copper Complexation | Fmoc-Cl or Fmoc-OSu | 1. Cu²⁺ complexation. 2. Reaction with Fmoc reagent. 3. Demetallation with EDTA. | High specificity, protects other functional groups, good for complex substrates nih.gov |

| Catalytic Methods | Fmoc-F, EDC/NHSS | DMSO, followed by addition to an aqueous solution of the amino acid | Can lead to direct formation of self-assembling structures mdpi.com |

Control of Stereochemical Integrity and Mitigation of Racemization During Protection

A significant challenge during the protection and subsequent activation of N-Fmoc-amino acids is the risk of racemization at the α-carbon. nih.gov The loss of stereochemical purity is a major concern in peptide synthesis, as the presence of D-enantiomers can drastically alter the biological activity of the final peptide.

Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate. This happens when the carboxyl group of the Fmoc-amino acid is activated for peptide bond formation. The base used in the coupling step can then abstract the α-proton from this activated intermediate, leading to a planar, achiral oxazolone (B7731731) which can be protonated from either face, resulting in a racemic mixture. peptide.com

Several strategies are employed to mitigate racemization:

Choice of Coupling Reagents: The extent of racemization is highly dependent on the coupling reagent used. Reagents that form less reactive activated species or that favor a rapid coupling reaction over oxazolone formation are preferred. For instance, the use of carbodiimides like diisopropylcarbodiimide (DIC) in conjunction with additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to be milder and result in negligible racemization for many amino acids compared to more activating reagents like HATU with bases like N-methylmorpholine (NMM). nih.gov

Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, and HOAt are commonly used to suppress racemization. peptide.com They act by forming active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone.

Base Selection: The choice of base and its concentration is critical. Sterically hindered bases, such as collidine, or weaker bases can minimize the abstraction of the α-proton. nih.govluxembourg-bio.com Replacing stronger bases like N,N-diisopropylethylamine (DIPEA) has been shown to reduce epimerization. luxembourg-bio.com

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. For example, reducing the temperature from 80°C to 50°C during microwave-assisted coupling has been shown to limit the racemization of sensitive amino acids like histidine and cysteine. nih.gov

Protecting Group Strategy: While the Fmoc group itself is associated with a risk of racemization upon activation, alternative protecting groups like the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group have been developed, which can suppress this side reaction. nih.govresearchgate.net

Regioselective Introduction of the 3-Pyridinyl Moiety at the Phenylalanine Para-Position

The synthesis of 4-(3-pyridinyl)-L-phenylalanine requires the formation of a carbon-carbon bond between the para-position of the phenyl ring and the 3-position of the pyridine (B92270) ring. This is typically achieved through modern cross-coupling reactions or multi-step pathways starting from readily available precursors.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming aryl-aryl bonds. The Suzuki-Miyaura reaction is particularly well-suited for this transformation. nih.gov This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine, the typical strategy involves:

Reactant 1: An N-α-Fmoc protected L-phenylalanine derivative that is halogenated at the para-position, most commonly N-Fmoc-4-iodo-L-phenylalanine or N-Fmoc-4-bromo-L-phenylalanine. The iodo-derivative is generally more reactive.

Reactant 2: A 3-pyridinylboronic acid or one of its esters (e.g., pinacol (B44631) ester).

Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. mdpi.com

Base: An inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is required to facilitate the transmetalation step. mdpi.com

The Suzuki reaction has been successfully applied to the direct coupling of unprotected 4-borono-L-phenylalanine with aryl halides, which advantageously avoids protection and deprotection steps and can limit racemization. acs.org Similarly, coupling 4-halophenylalanine derivatives with pyridylboronic acids provides a direct route to the desired biaryl amino acid structure. rsc.orgrsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | N-Fmoc-4-iodo-L-phenylalanine | Electrophilic partner | nih.gov |

| Organoboron Reagent | 3-Pyridinylboronic acid | Nucleophilic partner | rsc.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the C-C bond formation | nih.govmdpi.com |

| Base | K₃PO₄, K₂CO₃, KF | Promotes transmetalation | nih.govmdpi.com |

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and catalyst | nih.gov |

Multi-Step Synthesis Pathways from Established Precursors

Para-Halogenation: L-phenylalanine is first converted to a para-halogenated derivative, such as 4-iodo-L-phenylalanine. This can be achieved through electrophilic aromatic substitution (iodination) on a protected phenylalanine derivative.

N-α-Fmoc Protection: The amino group of the 4-halo-L-phenylalanine is then protected with the Fmoc group using the methods described in section 2.1.1. This yields the key precursor, for example, N-Fmoc-4-iodo-L-phenylalanine.

Cross-Coupling: This precursor is then subjected to a Suzuki-Miyaura cross-coupling reaction with 3-pyridinylboronic acid, as detailed in section 2.2.1, to form the C-C bond and yield the target molecule. nih.gov

Alternative Precursors: An alternative to starting with a halogenated phenylalanine is to begin with a different functional group that can be converted to the desired structure. For instance, N-α-Fmoc-4-nitro-L-phenylalanine can be synthesized and the nitro group subsequently reduced to an amino group (forming Fmoc-Phe(4-NH₂)-OH). sigmaaldrich.compeptide.comscbt.com While not a direct route to the pyridinyl derivative, this highlights the availability of various functionalized phenylalanine precursors that can be manipulated. A diazotization reaction on the amino group followed by a Sandmeyer-type reaction could potentially install the pyridinyl moiety, though this is a less common approach than cross-coupling. A more direct precursor, 4-azido-L-phenylalanine, is synthesized from 4-iodo-L-phenylalanine, demonstrating the utility of the halogenated intermediate. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Enantiopurity

Maximizing the chemical yield and preserving the enantiomeric purity are the primary goals when optimizing the synthesis. For the crucial cross-coupling step, several factors are fine-tuned:

Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is common, catalyst systems based on ligands like SPhos or XPhos with Pd₂(dba)₃ can offer higher activity and efficiency, especially for challenging substrates like heteroaryl halides. nih.gov

Base and Solvent: The combination of base and solvent can significantly impact the reaction outcome. For Suzuki couplings involving pyridylboronates, using potassium fluoride (B91410) (KF) as the base in dioxane has been shown to be effective. nih.gov In other cases, K₃PO₄ in dioxane is optimal for achieving good yields. mdpi.com

Temperature and Reaction Time: Microwave irradiation has emerged as a powerful tool to accelerate Suzuki reactions, often reducing reaction times from hours to minutes. acs.org This rapid heating can also help minimize side reactions. However, elevated temperatures can increase the risk of racemization, so a balance must be struck. nih.gov

Maintaining Enantiopurity: A key finding is that performing the Suzuki coupling on the free amino acid (e.g., 4-borono-L-phenylalanine) under basic conditions can effectively prevent racemization. The presence of the free carboxylate anion and the α-amino group is thought to shield the α-proton from base-catalyzed abstraction. acs.org When using N-protected derivatives, careful selection of a mild base and the lowest effective temperature is paramount to preserving stereochemical integrity.

By systematically optimizing these parameters, the synthesis of this compound can be achieved with high yield and excellent enantiopurity, making this important building block accessible for advanced chemical and biological applications.

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences is a key strategy for developing novel peptides with enhanced biological activity, stability, and structural diversity. The use of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the predominant method for this purpose due to its milder reaction conditions compared to older Boc-based methods, making it compatible with a wide array of sensitive and modified residues. nih.govpeptide.comresearchgate.net However, the unique structural features of this compound—specifically its bulky and polar pyridinylphenyl side chain—necessitate specific considerations and adaptations to standard SPPS protocols to ensure successful synthesis.

Adaptations of Fmoc-SPPS Protocols for Modified Amino Acids

The foundation of modern peptide synthesis lies in the stepwise addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com While standard Fmoc-SPPS protocols are well-established for the 20 proteinogenic amino acids, the introduction of modified residues like this compound requires careful optimization of several steps.

Key adaptations to standard protocols include:

Resin and Linker Choice : The synthesis of peptides with a C-terminal carboxylic acid typically employs Wang or 2-chlorotrityl chloride resins. du.ac.in The 2-chlorotrityl chloride resin is often preferred for sterically hindered first amino acids as it allows for loading under milder conditions, which can help prevent side reactions. luxembourg-bio.com

Reagent Quality : The purity of the Fmoc-amino acid derivative is critical. Impurities such as free amino acid or dipeptides can lead to deletion or insertion sequences in the final product. nih.gov High-purity this compound (>98%) is essential for a clean synthesis. iris-biotech.de

Solvent and Solubility : The bulky, aromatic side chain of this compound can impact its solubility. Complete dissolution of the amino acid and coupling reagents in the reaction solvent, typically N,N-dimethylformamide (DMF), is crucial for efficient coupling. In cases of poor solubility, the addition of chaotropic salts or alternative solvents like N-methyl-2-pyrrolidone (NMP) may be necessary.

Deprotection Conditions : The standard Fmoc deprotection reagent is a 20% solution of piperidine (B6355638) in DMF. peptide.com For most sequences, this is effective. However, in long or aggregation-prone sequences, the efficiency of Fmoc removal can decrease. In such cases, the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations (e.g., 2% DBU/2% piperidine in DMF) can accelerate the deprotection step. peptide.com Continuous monitoring of Fmoc release via UV spectroscopy can confirm the completion of this step. nih.gov

Evaluation and Strategies for Addressing Coupling Efficiency Challenges

A primary challenge in incorporating this compound is overcoming the steric hindrance presented by its large side chain. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, leading to incomplete or slow coupling reactions. du.ac.in This results in deletion sequences, which are difficult to separate from the target peptide.

Several strategies can be employed to evaluate and enhance coupling efficiency:

Monitoring Coupling Completion : Qualitative tests like the Kaiser test (for primary amines) or the isatin (B1672199) test (for secondary amines) are performed on resin beads to check for the presence of unreacted free amines. A negative test indicates a complete reaction. nih.gov

Use of Potent Coupling Reagents : While standard carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure are effective for many amino acids, sterically hindered residues often require more potent coupling reagents. du.ac.innih.gov Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly efficient and are frequently used to drive the reaction to completion. nih.govnih.gov

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Type | Relative Potency | Notes on Use for Hindered Residues |

| DIC/Oxyma | Carbodiimide/Additive | Standard | Effective for most standard couplings; may require longer reaction times or double coupling for hindered residues. nih.gov |

| HBTU/HOBt | Uronium/Additive | High | A common and effective choice, but can be associated with racemization for sensitive residues. nih.gov |

| HCTU | Guanidinium/Additive | Very High | Known for rapid coupling kinetics; particularly useful for reducing reaction times, especially in microwave-assisted synthesis. nih.gov |

| HATU | Uronium/Additive | Very High | Generally considered one of the most powerful coupling reagents, often used for the most difficult couplings. luxembourg-bio.com |

| COMU | Uronium/Additive | Very High | A highly effective replacement for benzotriazole-based reagents with a better safety profile. nih.gov |

Extended Reaction Times and Double Coupling : A straightforward approach to improve yields is to increase the reaction time beyond the standard 1-2 hours. If monitoring tests indicate incomplete acylation, a second coupling step (double coupling) with a fresh portion of activated amino acid can be performed before proceeding to the next deprotection cycle. luxembourg-bio.com

Microwave-Assisted SPPS : The application of microwave energy can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes. nih.gov This is particularly beneficial for hindered amino acids like this compound, as the increased kinetic energy helps overcome the steric barrier. However, care must be taken as elevated temperatures can increase the risk of side reactions, including racemization. nih.gov

Mitigation of On-Resin Racemization During Coupling and Deprotection Cycles

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis. While the urethane-based Fmoc protecting group significantly suppresses racemization during activation, certain amino acids remain susceptible, particularly during the activation/coupling step. nih.govnih.gov Amino acids with electron-withdrawing groups or those prone to enolization, such as histidine, cysteine, and phenylglycine, are especially at risk. nih.govresearchgate.net The pyridinyl moiety in this compound could potentially influence the acidity of the α-proton, making racemization a concern.

Racemization during coupling proceeds primarily through the formation of a 5(4H)-oxazolone intermediate. The risk is influenced by the choice of coupling reagent, base, temperature, and pre-activation time. nih.gov

Strategies to mitigate on-resin racemization include:

Choice of Coupling Method : The use of carbodiimide reagents like DIC in conjunction with racemization-suppressing additives such as OxymaPure or 6-Cl-HOBt is a well-established method to maintain chiral purity. nih.govnih.gov Uronium reagents should be used with caution and often with minimal or no pre-activation time.

Base Selection : The choice and amount of base used during coupling are critical. While tertiary amines like N,N-diisopropylethylamine (DIPEA) are standard, less hindered or weaker bases such as 2,4,6-trimethylpyridine (B116444) (collidine) can sometimes reduce racemization levels. nih.gov For particularly sensitive residues, base-free coupling protocols may be considered.

Temperature Control : Elevated temperatures, such as those used in microwave-assisted SPPS, can accelerate racemization. nih.gov When using microwave synthesis for a residue suspected to be prone to racemization, it is crucial to use lower temperatures (e.g., < 60°C) and racemization-suppressing reagent combinations.

Minimizing Pre-activation Time : The longer an activated amino acid exists in solution before reacting with the resin-bound amine, the greater the opportunity for racemization. Adding the coupling reagents directly to the resin vessel (in situ activation) minimizes pre-activation and is a preferred strategy for sensitive amino acids. nih.gov Studies on Fmoc-His(Trt)-OH have shown that racemization increases significantly with pre-activation time, a principle applicable to other sensitive residues. nih.gov

Table 2: Strategies to Minimize Racemization of Sensitive Residues During Fmoc-SPPS

| Strategy | Method | Rationale |

| Reagent Selection | Use DIC with an additive like OxymaPure or 6-Cl-HOBt. nih.govnih.gov | These additives are effective at suppressing the formation of the racemization-prone oxazolone intermediate. |

| Base Control | Use a hindered base like collidine or a weaker base; avoid excess base. nih.gov | Strong, non-hindered bases can promote the abstraction of the α-proton, leading to racemization. |

| Activation Protocol | Employ in-situ activation (add reagents directly to resin). nih.gov | Minimizes the time the activated amino acid exists in a racemizable state before coupling. |

| Temperature Management | Avoid high temperatures during coupling, especially with microwave synthesis. nih.gov | Higher temperatures provide the energy needed to overcome the activation barrier for racemization. |

| Deprotection Conditions | Ensure complete removal of the Fmoc group without prolonged exposure to the basic deprotection solution. | While less common, racemization can occur during the deprotection step for highly sensitive residues. |

By carefully considering these adaptations and potential challenges, this compound can be successfully integrated into peptide chains, enabling the synthesis of novel and complex molecules for a variety of research applications.

Derivatization and Functionalization Strategies for N Fmoc 4 3 Pyridinyl L Phenylalanine in Research Applications

Post-Synthetic Modifications of Incorporated Pyridinyl-Phenylalanine Residues

Once N-Fmoc-4-(3-pyridinyl)-L-phenylalanine is incorporated into a peptide sequence via standard solid-phase peptide synthesis, the exposed pyridinyl moiety becomes a key target for post-synthetic modifications. This strategy allows for the site-specific introduction of functional groups into peptides, a process in high demand for drug discovery and chemical biology. nih.gov The pyridine (B92270) ring offers several avenues for chemical alteration that are orthogonal to the native functional groups found in canonical amino acids.

Palladium-catalyzed C-H functionalization protocols, which have been successfully used for the olefination and arylation of phenylalanine and tryptophan residues, serve as a foundational methodology. nih.govresearchgate.netntu.ac.uknih.gov These techniques could be adapted to modify the carbon-hydrogen bonds on either the phenyl or pyridinyl rings of the 4-(3-pyridinyl)-L-phenylalanine side chain. The nitrogen atom in the pyridine ring can act as an endogenous directing group, potentially guiding the metal catalyst to achieve high regioselectivity in C-H activation reactions. researchgate.net This allows for the covalent attachment of various substituents, including fluorophores, cross-linkers, or other reporter tags.

Furthermore, the nitrogen atom of the pyridine ring is itself a site for modification. It can be:

Alkylated or arylated to introduce new functional groups or to modulate the electronic properties and steric profile of the side chain.

Oxidized to the corresponding N-oxide, which alters the polarity, hydrogen-bonding capacity, and metal-coordinating ability of the residue.

Coordinated to transition metals, enabling the creation of metallopeptides with catalytic or imaging properties. Synthetic procedures involving transition metal catalysts to modify phenylalanine derivatives are well-established. mdpi.com

These post-synthetic modifications provide a powerful toolkit for tailoring the properties of peptides, transforming them into bespoke probes and therapeutic candidates.

Development of Chemical Probes and Bioconjugates

The unique structure of 4-(3-pyridinyl)-L-phenylalanine makes it an excellent starting point for the design of sophisticated chemical probes and for bioconjugation.

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govcapes.gov.br "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC), is a cornerstone of this field. biochempeg.comyoutube.com While the 4-(3-pyridinyl)-L-phenylalanine residue does not inherently contain a "clickable" functional group like an azide (B81097) or alkyne, its scaffold is readily amenable to their introduction.

A common strategy involves modifying the amino acid before its incorporation into a peptide. For instance, a clickable handle such as a terminal alkyne or an azide could be chemically attached to the pyridinyl ring. This creates a multifunctional amino acid that can be incorporated into a peptide sequence and subsequently conjugated to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a purification tag) via a click reaction. This approach has been demonstrated with other unnatural amino acids that combine multiple functionalities, such as a photoreactive group and a clickable alkyne, within a single residue. rsc.orgrsc.org The use of copper-free click chemistry, employing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), is particularly advantageous for applications in living cells, as it avoids the cytotoxicity associated with copper catalysts. biochempeg.com

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions between molecules, such as between a drug and its protein target. nih.gov The method relies on a probe molecule that contains a photoreactive group, which upon exposure to UV light, forms a highly reactive intermediate that covalently bonds to nearby interacting partners. nih.gov

Commonly used photoreactive groups include aryl azides, benzophenones, and diazirines, which can be incorporated into unnatural amino acids. rsc.org The 4-(3-pyridinyl)-L-phenylalanine framework can be synthetically modified to include one of these moieties. For example, a benzophenone (B1666685) group could be attached to the phenyl or pyridinyl ring, creating a photoreactive version of the amino acid. Research has shown that combining a photoreactive group and a clickable handle on the same amino acid creates a highly versatile probe for identifying binding partners and analyzing ligand-receptor interactions. rsc.org

Notably, certain nitrogen-containing heterocycles, including pyridines, have themselves been explored as photoactivatable groups. nih.gov This raises the intriguing possibility that the pyridinyl moiety in 4-(3-pyridinyl)-L-phenylalanine could, under specific conditions or with further modification, serve directly as the photoreactive element for PAL studies.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can provide detailed information about the local environment within a protein. nih.gov This is often achieved by incorporating unnatural amino acids that contain a vibrational reporter—a functional group with a distinct vibrational frequency that is sensitive to its surroundings. researchgate.net Nitriles (-C≡N) and azides (-N₃) are popular reporters because their stretching frequencies occur in a region of the IR spectrum that is free from interference from the protein backbone. nih.gov

The 4-(3-pyridinyl)-L-phenylalanine residue offers potential as an intrinsic vibrational probe. The stretching vibrations of the C-C and C-N bonds within the pyridine ring are sensitive to changes in the local electrostatic environment, hydrogen bonding interactions at the nitrogen atom, and protonation state. By incorporating this amino acid into a specific site within a protein, researchers could use IR or Raman spectroscopy to monitor:

Changes in local polarity or hydration.

The formation or breaking of hydrogen bonds.

Binding events that perturb the electronic structure of the pyridine ring.

The sensitivity of such probes can be enhanced through isotopic labeling (e.g., with ¹³C or ¹⁵N), which shifts the vibrational frequency and aids in its unambiguous assignment. nih.gov While groups like 4-cyano-L-phenylalanine are more established as vibrational reporters, the pyridinyl moiety presents a unique alternative that can also participate in metal coordination and hydrogen bonding, offering a richer set of interactions to probe. nih.govresearchgate.net

Supramolecular Assembly and Hydrogel Formation from Modified Dipeptides

Self-assembling peptides, particularly those containing aromatic residues, are of great interest for creating biomaterials like hydrogels. nih.gov These materials are used in drug delivery, tissue engineering, and 3D cell culture. nih.gov The N-terminal Fmoc group is well-known to promote self-assembly through π-π stacking interactions. nih.gov

Dipeptides containing this compound are prime candidates for forming supramolecular hydrogels. The self-assembly process would be driven by a combination of non-covalent interactions:

π-π Stacking: Strong aromatic interactions between the Fmoc groups, the phenyl rings, and the pyridine rings would be a primary driving force for fibrillation. nih.gov

Hydrogen Bonding: The peptide backbone provides hydrogen bond donors and acceptors that are crucial for forming the extended β-sheet structures typical of fibrillar networks. nih.gov

Hydrophobic Interactions: The large, nonpolar aromatic structure contributes to the self-assembly in aqueous environments.

The pyridine ring adds a layer of "smart" functionality to these potential hydrogels. The nitrogen atom's ability to be protonated makes the material pH-responsive. At low pH, protonation would lead to electrostatic repulsion between fibers, potentially causing the hydrogel to dissolve. This allows for the triggered release of an encapsulated payload. Conversely, the pyridine can coordinate with metal ions, offering a mechanism for metal-ion-induced gelation or for sequestering metal ions within the hydrogel matrix. The ability of dipeptides to self-assemble is highly sensitive to the nature of the amino acid side chains, and the unique electronic and hydrogen-bonding characteristics of the pyridinyl group would impart distinct properties to the resulting biomaterials. mdpi.com

Interactive Data Table: Research Applications

The table below summarizes the potential research applications of this compound and its derivatives, highlighting the key structural features that enable each application.

| Application | Key Structural Feature | Information Yielded | Relevant Principles |

| Post-Synthetic Modification | Pyridine Nitrogen & Aromatic C-H Bonds | Site-specific labeling, altered peptide properties | C-H Activation, N-Alkylation, Metal Coordination |

| Click Chemistry | Attachable Alkyne/Azide Handle | Covalent bioconjugation to probes or drugs | Bioorthogonal Reactions, SPAAC |

| Photoaffinity Labeling (PAL) | Attachable Photoreactive Group (e.g., Benzophenone) | Identification of binding partners, ligand-receptor interactions | Covalent cross-linking upon UV irradiation |

| Vibrational Reporter | Pyridine Ring (Intrinsic) or Nitrile/Azide (Attached) | Local protein environment (polarity, H-bonding) | Infrared/Raman Spectroscopy |

| Supramolecular Hydrogels | Fmoc Group & Aromatic Core, Pyridine Nitrogen | Formation of "smart" biomaterials for drug delivery | Self-Assembly, π-π Stacking, pH/Metal-Responsiveness |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

High-resolution spectroscopy is fundamental to elucidating the intricate structural details of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine, from atomic connectivity to the spatial arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the phenylalanine backbone, the presence and attachment of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and the specific substitution pattern of the pyridinylphenyl side chain.

In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the fluorenyl, phenyl, and pyridinyl rings would be observed in the downfield region (approximately 7.0-8.8 ppm). The protons of the phenylalanine backbone, including the alpha-proton (α-H) and the beta-protons (β-CH₂), would appear in the mid-field region. For the related compound Fmoc-L-phenylalanine, the α-proton appears as a multiplet around 4.13-4.20 ppm, and the β-protons are observed as a multiplet between 2.82 and 3.11 ppm. rsc.org The protons of the Fmoc group's methylene (B1212753) (CH₂) and methine (CH) groups also have characteristic shifts. rsc.org The stereochemistry is confirmed by the chirality of the alpha-carbon, which influences the coupling constants and chemical shifts of adjacent protons. Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish the connectivity between protons and their attached carbons, confirming the complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ ppm) Range | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | Often broad or not observed depending on solvent. |

| Pyridinyl Protons | 8.5 - 8.8 | Multiplet | Protons on the pyridine (B92270) ring, typically in the most downfield region. |

| Fmoc Aromatic Protons | 7.7 - 7.9 | Multiplet | Protons on the fluorenyl group. |

| Phenyl & Pyridinyl Protons | 7.2 - 7.6 | Multiplet | Aromatic protons from the biphenyl-like core. |

| Amide (-NH) | 7.8 - 8.0 | Doublet | Coupling to the α-proton. |

| Phenylalanine α-CH | 4.2 - 4.4 | Multiplet | Chiral center proton. |

| Fmoc CH & CH₂ | 4.1 - 4.3 | Multiplet | Protons on the 9-position of the fluorene (B118485) ring. |

| Phenylalanine β-CH₂ | 3.0 - 3.3 | Multiplet | Diastereotopic protons adjacent to the chiral center. |

Note: Data is predicted based on characteristic values for Fmoc-amino acids and substituted pyridines. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, confirming the presence of key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. For the related Fmoc-L-phenylalanine, characteristic peaks include a broad band for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹), the N-H stretch of the amide (around 3300-3400 cm⁻¹), and strong carbonyl (C=O) stretching vibrations. rsc.orgresearchgate.net The urethane (B1682113) carbonyl of the Fmoc group typically appears around 1720-1680 cm⁻¹, while the carboxylic acid carbonyl is found near 1710 cm⁻¹. rsc.org The amide II band (N-H bend) is expected around 1530 cm⁻¹. rsc.org Aromatic C=C and C-H stretching vibrations from the three aromatic systems (fluorenyl, phenyl, and pyridinyl) would also be prominent. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar, symmetric vibrations of the aromatic rings. The characteristic "ring breathing" modes of the phenyl and pyridinyl rings are often strong in the Raman spectrum, providing a clear fingerprint for the side chain structure. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amide | N-H Stretch | 3400 - 3300 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Fmoc Urethane | C=O Stretch | ~1690 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Amide II | N-H Bend | ~1530 |

| Fmoc Group | C-O Stretch | 1250 - 1180 |

| Aromatic Rings | C-H Bending (out-of-plane) | 900 - 675 |

Note: Data is based on typical values for Fmoc-amino acids and related structures. rsc.orgresearchgate.netresearchgate.net

Chromatographic and Mass Spectrometric Methods for Purity and Enantiomeric Excess Determination

Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound, confirming its molecular weight, and determining its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chemical purity of this compound. Due to the strong UV absorbance of the Fmoc group, UV detection is highly sensitive. A typical method involves reversed-phase HPLC (RP-HPLC) on a C18 stationary phase. thermofisher.comnih.gov The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an acidic modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile). nih.govphenomenex.com The gradient elution allows for the effective separation of the main compound from any starting materials, by-products, or degradation products. Purity is calculated by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram. For many Fmoc-amino acid derivatives, purity levels of ≥95% are commonly reported. thermofisher.comachemblock.com

Table 3: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute compounds. |

| Gradient | 5% to 95% B over 20-30 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 220 nm or 254 nm | The Fmoc group has strong absorbance at these wavelengths. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Note: Conditions are generalized from methods for similar compounds and may require optimization. nih.govphenomenex.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to accurately determine the molecular weight of the compound, providing definitive confirmation of its identity. For this compound (C₂₉H₂₄N₂O₄), the calculated molecular weight is 464.51 g/mol . chemicalbook.com In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 465.52. Adducts with sodium [M+Na]⁺ (m/z 487.50) or potassium [M+K]⁺ (m/z 503.48) may also be detected. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision (typically to four or five decimal places). This technique is also crucial for confirming the successful derivatization of 4-(3-pyridinyl)-L-phenylalanine with the Fmoc group, as the mass spectrum will show an increase corresponding to the mass of the Fmoc moiety (222.2 g/mol ) compared to the unprotected amino acid.

Table 4: Expected ESI-MS Adducts for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₂₉H₂₅N₂O₄]⁺ | 465.52 |

| [M+Na]⁺ | [C₂₉H₂₄N₂O₄Na]⁺ | 487.50 |

| [M+K]⁺ | [C₂₉H₂₄N₂O₄K]⁺ | 503.48 |

| [2M+H]⁺ | [C₅₈H₄₉N₄O₈]⁺ | 929.03 |

Note: Based on a monoisotopic mass of 464.1736 g/mol for C₂₉H₂₄N₂O₄.

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides containing this amino acid is stereospecific. Chiral separation techniques are employed to separate the L-enantiomer from its D-counterpart.

Chiral HPLC is a powerful method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of N-Fmoc protected amino acids. phenomenex.comsigmaaldrich.com The separation is typically performed under reversed-phase or normal-phase conditions, with the choice of mobile phase being crucial for achieving baseline resolution. phenomenex.com

Capillary Electrophoresis (CE) is another high-resolution technique for enantiomeric purity assessment. In CE, a chiral selector (e.g., a cyclodextrin (B1172386) derivative) is added to the background electrolyte. The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. CE offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption.

In-Situ Monitoring Techniques for Solid-Phase Synthesis Reaction Progress

The successful incorporation of structurally complex amino acids like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on rigorous in-situ (real-time) monitoring of the reaction progress. The bulky nature and electronic properties of the pyridinylphenylalanine side chain can present significant challenges, such as incomplete couplings and deprotection steps, which can lead to the accumulation of deletion sequences and other impurities. nih.gov Therefore, the application of reliable monitoring techniques at each cycle of the synthesis is not merely procedural but essential for obtaining the desired peptide in high purity.

The primary objectives of in-situ monitoring are to confirm the completion of two key reaction steps: the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine (deprotection) and the subsequent acylation of the newly freed amine with the incoming this compound (coupling). thieme-connect.de Several non-destructive and destructive (requiring a small sample of resin beads) methods are commonly employed in modern peptide synthesis.

Spectrophotometric Monitoring of Fmoc Deprotection

A widely used technique for monitoring the Fmoc deprotection step in automated continuous-flow synthesizers involves real-time UV spectrophotometry. thieme-connect.detec5usa.com The Fmoc group is cleaved from the N-terminal amine of the growing peptide chain using a solution of a secondary amine, typically piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). tec5usa.com This reaction releases the dibenzofulvene (DBF) chromophore, which subsequently forms an adduct with piperidine.

This resulting DBF-piperidine adduct possesses a strong UV absorbance maximum, typically around 300-302 nm. rsc.org By continuously passing the flow-through from the reaction vessel through a UV detector, the progress of the deprotection reaction can be monitored in real-time. The integrated area of the absorbance peak is directly proportional to the amount of Fmoc group cleaved, allowing for a quantitative assessment of the reaction's completion. tec5usa.comthermofisher.com For a sterically hindered residue preceding the this compound, a broadened or tailing UV signal might indicate sluggish deprotection, prompting the need for extended reaction times or repeated deprotection steps to ensure a free amine is available for the subsequent coupling. thieme-connect.de

Table 1: Representative UV-Vis Monitoring Data for Fmoc Deprotection

| Synthesis Cycle | Preceding Amino Acid | Expected Absorbance (AU) at 300 nm | Observed Absorbance (AU) at 300 nm | Status |

| 5 | Glycine | 1.25 | 1.24 | Complete |

| 6 | Valine | 1.25 | 1.15 (after 1st deprotection) | Incomplete |

| 6 (repeat) | Valine | - | 1.23 (cumulative) | Complete |

| 10 | 4-(3-pyridinyl)-L-phenylalanine | 1.25 | 1.10 (after 1st deprotection) | Incomplete |

| 10 (repeat) | 4-(3-pyridinyl)-L-phenylalanine | - | 1.24 (cumulative) | Complete |

Note: The data presented is illustrative for a synthesis on a 0.1 mmol scale and demonstrates how UV monitoring can identify incomplete deprotection, particularly after a bulky residue like 4-(3-pyridinyl)-L-phenylalanine.

Colorimetric Assays for Free Amine Detection

To confirm the completion of the coupling reaction, qualitative colorimetric tests are frequently performed on a small sample of resin beads. These tests detect the presence of unreacted (free) primary amines on the solid support.

The Kaiser test , or ninhydrin (B49086) test, is one of the most established methods. fiveable.mepeptide.com A few resin beads are heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol. peptide.com If free primary amines are present, they react with ninhydrin to produce a characteristic deep blue or purple color on the beads and in the solution. peptide.com A successful coupling reaction, where all the amino groups have been acylated by this compound, will result in the beads remaining colorless or turning a faint yellow/brown. peptide.comyoutube.com Given the steric hindrance of this compound, a positive (blue) Kaiser test is a strong indicator of an incomplete coupling, necessitating a second coupling cycle (recoupling) before proceeding. walisongo.ac.idresearchgate.net

It is important to note that the Kaiser test is unreliable for N-terminal proline residues (which are secondary amines) and can sometimes yield false positives if overheated, which can cause premature Fmoc-deprotection. peptide.com

Another common method is the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test . This test provides a red coloration in the presence of free primary amines and is considered highly sensitive.

Table 2: Interpretation of In-Situ Colorimetric Test Results

| Test | Status of Coupling Reaction | Expected Result for Resin Beads | Action Required |

| Kaiser Test | Complete | Colorless / Yellow | Proceed to next deprotection |

| Kaiser Test | Incomplete | Dark Blue / Purple | Perform recoupling of this compound |

| TNBS Test | Complete | Colorless / Light Yellow | Proceed to next deprotection |

| TNBS Test | Incomplete | Red / Orange | Perform recoupling of this compound |

Advanced Real-Time Monitoring Systems

More advanced peptide synthesizers may incorporate technologies that provide a more detailed, real-time picture of the synthesis progress, which is particularly valuable for challenging sequences containing residues like this compound.

One such technology is the variable bed flow reactor . rsc.orgrsc.org These systems monitor the pressure changes across the resin bed during the synthesis. rsc.org As the peptide chain elongates during a successful coupling, the resin swells, leading to a detectable change in the reactor bed volume or pressure. researchgate.net Conversely, on-resin aggregation, a common problem with difficult sequences, can lead to resin shrinking and a sharp decline in bed volume. rsc.org By monitoring these physical changes in real-time, it is possible to assess the efficiency of each coupling step. A plateau in the resin bed volume during the coupling of this compound would indicate the reaction has reached completion, while a lack of significant swelling might signal a failed coupling. rsc.orgresearchgate.net This technique offers the advantage of monitoring the reaction as it happens, without the need for additional chemical tests. rsc.org

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Molecular Dynamics Simulations to Investigate Conformational Behavior and Solvation

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and interactions with the surrounding solvent environment.

While specific MD simulation studies on N-Fmoc-4-(3-pyridinyl)-L-phenylalanine are not extensively available in the public domain, the behavior of this molecule can be inferred from simulations of its constituent parts and analogous compounds, such as Fmoc-protected amino acids and peptides containing phenylalanine. nih.govresearchgate.net MD simulations of Fmoc-protected peptides have shown that the bulky Fmoc group significantly influences the conformational landscape, often promoting self-assembly and aggregation through π-π stacking interactions between the fluorenyl moieties. nih.gov In the context of this compound, the pyridinyl group introduces an additional layer of complexity, potentially engaging in specific hydrogen bonding interactions with solvent molecules or other parts of the peptide chain. nih.gov

A critical aspect of MD simulations is the choice of the force field, which is a set of parameters that defines the potential energy of the system. For a molecule like this compound, a well-parameterized force field is crucial to accurately capture the intramolecular and intermolecular interactions.

Table 1: Key Interactions Influencing the Conformational Behavior of this compound in MD Simulations

| Interaction Type | Description | Potential Impact on Conformation |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the fluorenyl group, the phenyl group, and the pyridinyl group. | Drives aggregation and the formation of ordered supramolecular structures. |

| Hydrogen Bonding | Interaction between the amide proton, the carbonyl oxygen, the pyridinyl nitrogen, and solvent molecules (e.g., water). | Influences local secondary structure and solvation shell organization. A study on tripeptides with a pyridine (B92270) ring highlighted the potential for intramolecular hydrogen bonding between the pyridine nitrogen and an amide proton, which can restrict conformational mobility. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups (fluorenyl, phenyl) to cluster together in an aqueous environment. | Contributes to the collapse of the molecule into a more compact conformation in water. |

| Electrostatic Interactions | Interactions involving the partial charges on the atoms, particularly the polar regions of the molecule like the carbamate (B1207046) and the pyridinyl ring. | Affects the overall shape and orientation of the molecule in response to the solvent environment. |

The solvation of this compound is another key aspect that can be investigated using MD simulations. The simulations can reveal the structure of the water molecules around the solute, identifying specific hydration sites and the extent to which different parts of the molecule are exposed to the solvent. This information is critical for understanding its solubility and its interactions with other molecules in a biological environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These methods can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and the energetics of chemical reactions.

For this compound, QC calculations can be employed to understand its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. DFT calculations on a similar triaryl amino acid containing a pyridine ring have shown that the HOMO is localized on the electron-rich rings, while the LUMO is focused on the pyridine ring, indicating a potential for intramolecular charge transfer. acs.org

Table 2: Predicted Electronic Properties of a Model Pyridinyl-Containing Amino Acid from Quantum Chemical Calculations

| Property | Description | Predicted Value (Illustrative) | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV | Indicates the propensity to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.7 eV | A larger gap generally implies higher stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D | Influences solubility in polar solvents and intermolecular interactions. |

Note: The values in this table are illustrative and based on general findings for similar aromatic and heterocyclic amino acids. researchgate.net Specific calculations for this compound would be required for precise values.

Furthermore, QC calculations can be used to map out the potential energy surface for various chemical transformations, such as the cleavage of the Fmoc group. wikipedia.org This can help in predicting reaction pathways and identifying the transition states, providing a deeper understanding of the reaction mechanism and kinetics. For instance, understanding the energetics of Fmoc deprotection is crucial for its application in solid-phase peptide synthesis. nih.gov

Computational Approaches for Modeling Biomolecular Interactions and Binding Affinities

Understanding how this compound interacts with biological macromolecules, such as proteins or nucleic acids, is crucial for many of its potential applications. Computational methods like molecular docking and more advanced free energy calculations can be used to predict the binding mode and affinity of this compound to a target receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to screen for potential protein targets or to understand its binding to a known receptor. The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of different binding poses.

For more accurate predictions of binding affinity, more computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be employed. These methods, often used in conjunction with MD simulations, calculate the free energy difference between two states (e.g., the bound and unbound states of a ligand), providing a more quantitative measure of binding strength.

The insights gained from these computational studies are invaluable for rational drug design and the development of new biomaterials. By understanding the key interactions that govern the binding of this compound to its target, researchers can modify its structure to enhance its binding affinity and specificity.

Applications of N Fmoc 4 3 Pyridinyl L Phenylalanine in Advanced Peptide and Protein Research

Rational Design of Peptide-Based Probes for Biomolecular Interaction Studies

The creation of synthetic peptides containing non-canonical amino acids is a powerful strategy for developing molecular probes. These probes are instrumental in studying the interactions between biological molecules, such as protein-protein or protein-ligand interactions, which are central to virtually all cellular functions. nih.govrsc.org

Incorporating 4-(3-pyridinyl)-L-phenylalanine into a peptide sequence allows for the rational design of probes to dissect the mechanisms of protein-ligand binding. The unique structure of this amino acid can introduce new interaction points not present in the canonical amino acids. nih.gov The pyridinyl group, with its specific steric and electronic properties, can be used to explore the binding pocket of a target protein with high precision.

By systematically replacing canonical amino acids with 4-(3-pyridinyl)-L-phenylalanine, researchers can map the binding interface and identify key residues responsible for interaction specificity. The unique arrangement of zwitterionic phenylalanine molecules in higher-order structures is thought to foster both hydrophobic and electrostatic interactions, which can be modulated by the introduction of a pyridinyl moiety. nih.gov This approach helps in understanding how a ligand recognizes and binds to its protein partner, which is crucial for drug discovery and the design of targeted therapeutics. chemimpex.com

The pyridinyl moiety is a key functional group in many biologically active molecules and approved drugs. nih.gov Its presence in the 4-(3-pyridinyl)-L-phenylalanine side chain offers several potential contributions to molecular interaction motifs. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming specific, directional interactions with hydrogen bond donors on a target protein. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

These interactions are fundamental to the stability and specificity of protein-ligand complexes. The study of peptides containing this residue can provide direct insight into how pyridinyl groups contribute to binding affinity and selectivity. For example, replacing a natural phenylalanine with 4-(3-pyridinyl)-L-phenylalanine can reveal whether the introduction of a hydrogen bond acceptor strengthens the interaction. Such studies have suggested that hydroxypyridine moieties can be key interaction sites responsible for biological activity. nih.gov

Genetic Code Expansion and Site-Specific Protein Functionalization

Genetic code expansion is a revolutionary technique that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins at specific positions during protein synthesis in living cells. nih.govgoogle.com This method provides a powerful tool to install novel chemical functionalities into proteins, far beyond what is offered by the 20 canonical amino acids. nih.gov

To incorporate an ncAA like 4-(3-pyridinyl)-L-phenylalanine into a protein, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is required. nih.gov This synthetase is engineered to specifically recognize the ncAA and charge it onto its corresponding orthogonal tRNA. The orthogonal tRNA is designed to recognize a unique codon, often a reassigned stop codon like the amber codon (UAG), that is introduced into the gene of the target protein at the desired location. researchgate.net

When this engineered translational machinery is introduced into a host cell (such as E. coli or eukaryotic cells), the cell's ribosome will read the unique codon and insert the ncAA into the growing polypeptide chain. google.com This allows for the production of a protein containing 4-(3-pyridinyl)-L-phenylalanine at a single, defined site. The Fmoc-protected version of the amino acid, N-Fmoc-4-(3-pyridinyl)-L-phenylalanine, is the chemical precursor used for the synthesis of the ncAA that is then supplied to the cell culture medium for incorporation.

Once site-specifically incorporated, 4-(3-pyridinyl)-L-phenylalanine serves as a powerful biophysical probe to investigate protein structure, function, and dynamics. nih.gov The pyridinyl ring provides a unique spectroscopic handle that is distinct from any of the natural amino acids. For instance, it can be used as an NMR probe to monitor local environmental changes within the protein in response to ligand binding or conformational changes.

Furthermore, the pyridinyl moiety can act as a metal-coordinating ligand. This allows for the site-specific introduction of paramagnetic or heavy metal ions into the protein structure. These ions can be used as probes in techniques like electron paramagnetic resonance (EPR) spectroscopy to measure distances or for X-ray crystallography to solve the phase problem. The ability to install such unique chemical probes with high precision enables detailed studies of protein mechanisms that are often not possible with conventional techniques. nih.gov

Development of Peptide-Mimetic Scaffolds for Biochemical Pathway Exploration

Peptide-mimetics are molecules designed to replicate the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation or better cell permeability. The incorporation of ncAAs like 4-(3-pyridinyl)-L-phenylalanine is a key strategy in the development of such scaffolds. nih.gov

Phenylpyridal- and phenyldipyridal-based structures have been designed as novel scaffolds that can mimic helical peptides. nih.gov By incorporating 4-(3-pyridinyl)-L-phenylalanine into a peptide sequence, it is possible to create constrained structures that mimic the secondary structures of proteins, such as β-turns or α-helices. These peptide-mimetic scaffolds can be used to explore biochemical pathways by acting as inhibitors or modulators of specific protein-protein interactions. acs.org For example, a scaffold that mimics the binding interface of a key enzyme in a metabolic pathway could be used to block that pathway and study the resulting physiological effects. The pyridine ring can add rigidity and specific interaction capabilities to these scaffolds, making them potent and selective tools for biochemical research. researchgate.net

Interactive Data Table: Applications of 4-(3-pyridinyl)-L-phenylalanine

| Research Area | Specific Application | Key Feature of Pyridinylphenylalanine |

| Biomolecular Interactions | Elucidating protein-ligand binding | Unique steric/electronic profile for probing binding pockets. |

| Biomolecular Interactions | Mapping interaction motifs | Pyridinyl nitrogen acts as a hydrogen bond acceptor; aromatic ring for π-π stacking. |

| Genetic Code Expansion | Site-specific protein functionalization | Serves as a non-canonical amino acid for ribosomal incorporation. |

| Protein Biophysics | Probing protein structure and dynamics | Provides a unique NMR signature and a site for metal ion coordination. |

| Peptidomimetics | Development of biochemical probes | Forms stable, structurally-defined scaffolds that can mimic natural peptide structures. |

Future Prospects and Emerging Research Trajectories

Expanding the Library of Pyridinyl-Substituted Phenylalanine Derivatives

The successful application of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine has spurred interest in the development of a broader range of pyridinyl-substituted phenylalanine analogs. The goal is to create a toolkit of non-canonical amino acids with varied electronic properties, steric profiles, and metal-coordinating abilities.

Research is moving towards the synthesis of derivatives with different substitution patterns on both the phenyl and pyridinyl rings. For instance, altering the position of the nitrogen atom in the pyridine (B92270) ring (e.g., 2-pyridinyl or 4-pyridinyl) can significantly impact the geometry and coordination chemistry of the resulting peptides. nih.govpeptide.com Similarly, introducing other functional groups, such as fluoro, methyl, methoxy, or guanidino groups, onto the phenylalanine core can modulate properties like hydrophobicity, and potential for further specific chemical modifications. beilstein-journals.orgpeptide.comthermofisher.comiris-biotech.dethermofisher.com

Several synthetic strategies are being explored to facilitate this expansion. Chemo-enzymatic methods, which combine chemical reactions like the Knoevenagel–Doebner condensation with biocatalytic steps using enzymes like phenylalanine ammonia (B1221849) lyases (PALs), offer a powerful route to enantiomerically pure L-arylalanines. researchgate.net These methods are advantageous for their high stereoselectivity. researchgate.net Advances in biocatalysis, particularly the engineering of PALs, are broadening the substrate scope to include more diverse and electronically distinct heteroarylacrylic acids, paving the way for novel pyridinylalanine structures. researchgate.netfrontiersin.org Furthermore, developments in genetic code expansion could enable the direct incorporation of a wide array of meta-substituted phenylalanine derivatives into proteins in vivo, offering a powerful tool for creating proteins with novel functionalities. nih.gov

The table below summarizes a selection of related Fmoc-protected substituted phenylalanine derivatives, illustrating the chemical diversity being explored.

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| This compound | 352525-25-8 | C29H24N2O4 | 3-pyridinyl substitution. achemblock.comchemicalbook.com |

| Fmoc-L-4-Pyridylalanine | 169555-95-7 | C23H20N2O4 | 4-pyridinyl isomer. nih.gov |

| Fmoc-Phe(4-F)-OH | 169243-86-1 | C24H20FNO4 | Fluoro-substituted. peptide.com |

| N-Fmoc-4-methyl-L-phenylalanine | 199006-54-7 | C25H23NO4 | Methyl-substituted. thermofisher.com |

| N-Fmoc-4-methoxy-L-phenylalanine | 77128-72-4 | C25H23NO5 | Methoxy-substituted. thermofisher.com |

| Fmoc-L-Phe(4-guanidino-Boc2)-OH | 187283-25-6 | C35H40N4O8 | Guanidino-substituted with Boc protection. iris-biotech.de |

| Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3 | C30H32N2O6 | Aminomethyl-substituted with Boc protection. ambeed.com |

Integration with Automated and High-Throughput Synthesis Methodologies

The increasing complexity of synthetic peptides and the demand for rapid screening of peptide libraries necessitate the integration of specialized amino acid derivatives like this compound with automated synthesis platforms. The Fmoc protecting group is inherently suited for solid-phase peptide synthesis (SPPS), the cornerstone of automated peptide synthesizers. rsc.orgrsc.org

Future efforts will focus on optimizing the coupling protocols for this and other sterically demanding, non-canonical amino acids within automated systems. This includes fine-tuning activation reagents, reaction times, and washing steps to ensure high coupling efficiencies and minimize side reactions. rsc.org

Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of the amino acid building blocks themselves. frontiersin.orgnih.gov Continuous-flow reactors offer advantages in terms of safety, scalability, and process control for key synthetic steps, such as hydroaminations and cross-coupling reactions. frontiersin.orgnih.gov For example, the synthesis of substituted L-phenylalanine analogues has been demonstrated using immobilized enzymes in a continuous flow setup, which allows for enhanced catalyst reusability, shorter reaction times, and improved productivity. frontiersin.org Developing a robust, automated flow synthesis for this compound would streamline its production, making it more accessible for large-scale applications.

The convergence of automated peptide synthesis and high-throughput screening will allow for the rapid generation and evaluation of large libraries of peptides containing this compound. This approach will accelerate the discovery of new peptide-based drugs, catalysts, and materials by systematically exploring the impact of this specific residue on peptide structure and function.

Novel Biophysical and Material Science Applications of this compound Conjugates

The self-assembly properties of Fmoc-amino acids are a major driver of current and future research. researchgate.netmdpi.comnih.gov The Fmoc group promotes the formation of ordered nanostructures, such as hydrogels, through π-π stacking and hydrogen bonding interactions. researchgate.netmdpi.com The incorporation of the pyridinylphenylalanine moiety adds another layer of functionality, opening doors to novel applications in biophysics and material science.

Biophysical Probes and Biomaterials: The pyridinyl group can act as a pH-sensitive probe and a metal-coordinating ligand. Peptides containing this residue could be designed to undergo conformational changes in response to pH gradients or the presence of specific metal ions, making them useful as sensors or stimuli-responsive drug delivery systems. nih.gov The ability to coordinate with transition metals could be exploited to create metallo-peptide catalysts or to assemble peptide-based frameworks for tissue engineering. The intrinsic fluorescence of the Fmoc group can also be used to track the self-assembly process and probe the local environment within these materials. researchgate.net

Advanced Materials: The self-assembly of this compound and its peptide conjugates can be harnessed to create sophisticated soft materials. Research into hydrogels formed from Fmoc-dipeptides and other derivatives shows promise for creating injectable platforms for drug delivery and regenerative medicine. researchgate.netnih.gov The bipyridyl-like side chain of 4-(3-pyridinyl)-L-phenylalanine offers unique possibilities for creating materials with tailored electronic and photophysical properties. By coordinating metal ions, these peptide-based materials could find use in catalysis or as components in molecular electronics. The combination of the self-assembling Fmoc group and the functional pyridinyl side chain provides a powerful platform for the bottom-up fabrication of complex, nanostructured materials.

The table below outlines potential applications based on the unique properties of conjugates containing this compound.

| Property | Potential Application | Research Direction |

| Self-Assembly (Fmoc-driven) | Hydrogels for drug delivery, tissue engineering scaffolds. researchgate.netnih.gov | Designing multi-component gels with tunable mechanical and release properties. mdpi.com |

| Metal Coordination (Pyridinyl) | Metallo-peptide catalysts, sensors for metal ions. | Exploring coordination with various metals to create functional materials. |

| pH-Responsiveness (Pyridinyl) | pH-triggered drug release systems, environmental sensors. | Developing peptides that exhibit sharp conformational switches at specific pH values. |

| π-π Interactions (Fmoc & Aryl rings) | Supramolecular polymers, conductive biomaterials. researchgate.net | Creating ordered, electronically active peptide nanostructures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products